molecular formula C28H16Br2 B055566 10,10'-Dibromo-9,9'-bianthracene CAS No. 121848-75-7

10,10'-Dibromo-9,9'-bianthracene

Cat. No. B055566
M. Wt: 512.2 g/mol
InChI Key: NPNNLGXEAGTSRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 10,10'-Dibromo-9,9'-bianthracene and related compounds involves halogenation reactions, where specific conditions enable the introduction of bromine atoms into the anthracene framework. Studies such as the work by Tannaci et al. (2007) on the synthesis of halogenated anthracene derivatives, including dibromoanthracenes, highlight the development of optimized routes for synthesizing these compounds. This involves starting from commercially available precursors and employing conditions conducive to selective bromination at the desired positions on the anthracene core (Tannaci, Noji, McBee, & Tilley, 2007).

Molecular Structure Analysis

The molecular structure of 10,10'-Dibromo-9,9'-bianthracene and its analogs has been extensively studied using techniques such as X-ray diffraction. The crystal structure analysis reveals information about the planarity, conformation, and intermolecular interactions within the solid state. For instance, studies on similar dibromoanthracene compounds show that the presence of halogen atoms influences the crystal packing and molecular conformation, leading to distinct structural motifs and non-planarity in some cases. This structural information is crucial for understanding the reactivity and properties of these compounds (Becker, Langer, Sieler, & Becker, 1992).

Chemical Reactions and Properties

10,10'-Dibromo-9,9'-bianthracene participates in various chemical reactions, leveraging its bromine atoms for further functionalization. These reactions include coupling reactions (e.g., Suzuki coupling) to introduce various substituents, which significantly affect the electronic and photophysical properties of the resulting compounds. The ability to undergo such reactions makes dibromoanthracene derivatives valuable building blocks in organic synthesis and material science (Lin, Wu, & Liu, 2009).

Physical Properties Analysis

The physical properties of 10,10'-Dibromo-9,9'-bianthracene, including melting point, solubility, and crystallinity, are influenced by its molecular structure and substituents. These properties are essential for processing and application in material science. For example, the crystallinity and melting point can affect the compound's suitability for use in organic electronic devices, where solid-state order and thermal stability are crucial.

Chemical Properties Analysis

The chemical properties of 10,10'-Dibromo-9,9'-bianthracene, such as its reactivity, electronic structure, and photophysical behavior, are key to its applications in organic electronics and photonics. The presence of bromine atoms allows for further functionalization, affecting the compound's electronic properties, such as energy levels, charge transport, and emissive behavior. Studies on dibromoanthracene derivatives have shown that substitution patterns and the nature of substituents significantly impact these electronic properties, enabling the tuning of the compound's behavior for specific applications (Zhang, Chi, Xu, Jiang, Zhou, Zhang, Liu, & Xu, 2012).

Scientific Research Applications

1. Synthesis of Graphene Nanoribbons

  • Methods of Application: DBBA precursors are deposited on Au (111) at room temperature, where they self-assemble into a well-ordered dense monolayer. The DBBAs in the monolayer are found to be hardly desorbed from the surface under subsequent heating and efficiently polymerize along with the molecular arrangement, resulting in more long and oriented GNR growth compared to the conventional growth method .
  • Results: The densely-packed DBBA structure suppresses random diffusion and desorption of the DBBAs on the Au surface during polymerization, leading to longer and more oriented GNR growth .

3. Synthesis of Long and Oriented Graphene Nanoribbons

  • Methods of Application: DBBA precursors are deposited on Au (111) at room temperature, where they self-assemble into a well-ordered dense monolayer. The DBBAs in the monolayer are found to be hardly desorbed from the surface under subsequent heating and efficiently polymerize along with the molecular arrangement, resulting in more long and oriented GNR growth compared to the conventional growth method .
  • Results: The densely-packed DBBA structure suppresses random diffusion and desorption of the DBBAs on the Au surface during polymerization, leading to longer and more oriented GNR growth .

4. Bandgap Engineering

  • Application Summary: DBBA is used in bandgap engineering to create semiconductor heterostructure devices that perform processes such as resonant tunnelling and solar energy conversion .

5. Synthesis of Armchair Graphene Nanoribbons

  • Application Summary: DBBA molecules are used in the synthesis of armchair graphene nanoribbons on Ag (111). This process involves the role of organometallic intermediates .

6. Graphene Nanoribbon Synthesis on Au (110)

  • Application Summary: DBBA molecules are used in the synthesis of graphene nanoribbons (GNRs) on Au (110). This process involves a thermally activated procedure where these molecular precursors polymerize and eventually form GNRs with atomically controlled shape and width .

7. Semiconductor Heterostructure Devices

  • Application Summary: DBBA is used in bandgap engineering to create semiconductor heterostructure devices that perform processes such as resonant tunnelling and solar energy conversion .

Safety And Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The future directions of research involving 10,10’-Dibromo-9,9’-bianthracene are focused on controlling graphene nanoribbon growth from a well-ordered precursor monolayer to achieve more long and oriented graphene nanoribbons . This is significant for the development of high-speed field-effect transistors .

properties

IUPAC Name

9-bromo-10-(10-bromoanthracen-9-yl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16Br2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNNLGXEAGTSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569912
Record name 10,10'-Dibromo-9,9'-bianthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,10'-Dibromo-9,9'-bianthracene

CAS RN

121848-75-7
Record name 10,10'-Dibromo-9,9'-bianthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
KA Simonov, AV Generalov, AS Vinogradov… - Scientific Reports, 2018 - nature.com
We investigate the bottom-up growth of N = 7 armchair graphene nanoribbons (7-AGNRs) from the 10,10′-dibromo-9,9′-bianthracene (DBBA) molecules on Ag(111) with the focus on …
Number of citations: 51 www.nature.com
M Yano, S Yasuda, K Fukutani, H Asaoka - RSC advances, 2023 - pubs.rsc.org
Bottom-up synthesis on metal surfaces has attracted attention for the fabrication of graphene nanoribbons (GNRs) with atomically-precise chemical structures to realize novel electronic …
Number of citations: 5 pubs.rsc.org
Y Yu, Z Wu, Z Li, B Jiao, L Li, L Ma, D Wang… - Journal of Materials …, 2013 - pubs.rsc.org
A series of new fluorinated 9,9′-bianthracene derivatives (BAnFs) have been designed and synthesized to serve as deep-blue dopants in organic electroluminescent (EL) devices. …
Number of citations: 64 pubs.rsc.org
M Kim, S Yi, D Kim, I Shin, YJ Seo, DK You… - Dalton …, 2023 - pubs.rsc.org
Herein, we prepared an o-carborane compound (9biAT) linked to a 9,9′-bianthracene moiety at each C9-position. The compound exhibited reddish emission in solid and solution …
Number of citations: 3 pubs.rsc.org
Z Li, W Liu, Y Yu, X Lv, C Si, Z Wu, Y Cui, H Jia, J Yu… - Dyes and …, 2015 - Elsevier
By introducing a highly fluorescent 9,9′-bianthracene, fluorocarbon (trifluoromethyl groups) with the different linkage mode on the periphery of the 9,9′-bianthracene core, two novel …
Number of citations: 14 www.sciencedirect.com
HY Jiang, ML Xu, XC Song, R Zhou, J Tian - Optical Materials, 2012 - Elsevier
Novel blue-light-emitting materials, 10,10′-bis(4′-methyl-phenyl-biphenyl-2-yl)-9,9′-bianthracene (MDTPBA) and 10,10′-bis(4′-(t-butyl)phenyl-biphenyl-2-yl)-9,9′-bianthracene (…
Number of citations: 4 www.sciencedirect.com
C Moreno, M Panighel, M Vilas-Varela… - Chemistry of …, 2018 - ACS Publications
Understanding the nature and hierarchy of on-surface reactions is a major challenge for designing coordination and covalent nanostructures by means of multistep synthetic routes. In …
Number of citations: 46 pubs.acs.org
F Gao, J Ren, Z Li, S Yuan, Z Wu, Y Cui, H Jia… - Optical Materials …, 2015 - opg.optica.org
A trifluoromethyl-substituted 9,9′-bianthracene derivative named 10,10′-bis(3-trifluoromethylphenyl)-9,9′-bianthracene (BAn-(3)-CF_3) has been designed and synthesized for …
Number of citations: 9 opg.optica.org
Z Li, Y Sun, H Li, J Ren, C Si, X Lv, J Yu, H Wang, F Shi… - Synthetic Metals, 2016 - Elsevier
An orthogonally twisting tert-butylated 9,9′-bianthracene derivative, namely 10,10′-bis(4-tert-butylphenyl)-9,9′-bianthracene (BAn-(4)-tBu), possessing high thermal stability and …
Number of citations: 9 www.sciencedirect.com
PH Jacobse, KA Simonov, MJJ Mangnus… - The Journal of …, 2019 - ACS Publications
On-surface synthesis has emerged in the last decade as a method to create graphene nanoribbons (GNRs) with atomic precision. The underlying premise of this bottom-up strategy is …
Number of citations: 22 pubs.acs.org

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